Methyl 3-amino-1-methylcyclopentane-1-carboxylate
Description
Methyl 3-amino-1-methylcyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a methyl group at the 1-position and an amino group at the 3-position. Such compounds are commonly utilized in pharmaceutical synthesis and chemical research, particularly as intermediates for chiral molecules or bioactive agents .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-amino-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
DYXKGUVHXWEDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification. The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the amino group. The esterification process may involve reagents like methanol and sulfuric acid to convert the carboxylic acid group into a methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group in methyl 3-amino-1-methylcyclopentane-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical in organic synthesis for generating free carboxylic acids, which can participate in subsequent reactions like amide bond formation or coupling reactions.
-
Conditions : Acidic hydrolysis (e.g., HCl/H₂O) or basic hydrolysis (e.g., NaOH/H₂O).
-
Product : The hydrolyzed product is 3-amino-1-methylcyclopentane-1-carboxylic acid.
-
Application : This reaction is foundational for synthesizing derivatives with enhanced biological activity.
Methylation Reactions
The compound can undergo methylation to introduce additional methyl groups, often using reagents like diazomethane or methanol in acidic media. These reactions are employed to modify ester groups or protect carboxylic acids during synthesis.
-
Reagents : Diazomethane (CH₂N₂) or methanol with acid catalysts (e.g., HCl).
-
Product : Methylated derivatives, such as orthogonally protected diesters, are formed.
-
Example : In one protocol, methylation of diacids with diazomethane yielded methyl esters quantitatively .
Deprotection and Selective Cleavage
The compound’s ester groups can be selectively deprotected using specific conditions. For instance, treatment with trifluoroacetic acid (TFA) selectively hydrolyzes tert-butyl esters while preserving methyl esters, enabling precise control over functional group transformations.
-
Conditions : Trifluoroacetic acid (TFA) at room temperature.
-
Outcome : Hydrolysis of tert-butyl esters to carboxylic acids, leaving methyl esters intact .
-
Application : This chemoselectivity is exploited in multi-step syntheses to isolate intermediates with desired functional groups.
Comparison of Key Reactions
Scientific Research Applications
Methyl 3-amino-1-methylcyclopentane-1-carboxylate is a compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its applications stem from its role as a chiral building block in synthesizing complex molecules, its potential in enzyme inhibition and protein interactions, its investigation for therapeutic effects, and its use in producing fine chemicals and pharmaceuticals.
IUPAC Name: methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
Chemical Reactions
Methyl 3-amino-1-methyl-cyclopentane-1-carboxylate can undergo several chemical reactions:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Scientific Research Applications
- Chemistry: It is used as a chiral building block in synthesizing complex molecules.
- Biology: It is studied for its potential role in enzyme inhibition and protein interactions.
- Medicine: It is investigated for potential therapeutic effects, including its use as an intermediate in drug synthesis.
- Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Biological activities
- Anticancer Properties: Studies suggest that this compound may possess anticancer activity by inhibiting cell growth in various cancer cell lines. Structural analogs have shown enhanced potency against MCF-7 breast cancer cells.
- Enzyme Interaction Analysis: Research indicates that the compound can reduce ATP synthesis by binding to the enzyme's active site, suggesting a potential application in metabolic disorders.
Mechanism of Action
The mechanism by which Methyl 3-amino-1-methylcyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogs include:
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87 in ): Structure: Cyclopentane ring with a methylamino group at the 1-position and a methyl ester. Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% efficiency under optimized conditions . NMR Data: δ 2.56–2.31 (7H, m) indicates complex splitting due to methyl and amino substituents .
Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7): Structure: Cyclopentane ring with an amino group at the 3-position and a methyl ester. Hazards: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
Physicochemical and Toxicological Comparisons
Key Differences and Implications
- Toxicity Profile: Methyl 3-aminocyclopentanecarboxylate exhibits acute oral and dermal toxicity (Category 4/2), whereas data for the 1-methyl variant remain uncharacterized .
Biological Activity
Methyl 3-amino-1-methylcyclopentane-1-carboxylate, also known by its CAS number 1557843-46-5, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- Purity : Typically ≥ 97% in commercial preparations .
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : Cyclopentanone is reacted to introduce amino and methyl groups.
- Esterification : The carboxylic acid group is esterified using methanol and an acid catalyst.
- Formation of Hydrochloride Salt : The final product can be converted to its hydrochloride salt for stability and solubility.
This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound's unique stereochemistry allows it to influence various biological pathways, making it a valuable candidate for drug development .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor in various biochemical pathways:
- Fibrinolytic System : It has been studied for its potential to inhibit fibrinolysis, similar to other compounds like aminocaproic acid, enhancing clot stability in clinical settings .
Protein Interactions
The compound has shown promise in modulating protein interactions, which could be beneficial in therapeutic contexts such as cancer treatment and metabolic disorders. Its ability to alter enzyme activity suggests potential applications in the development of targeted therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Investigated the compound's role in enzyme inhibition and protein interactions, showing promising results in vitro. | |
| Study 2 | Demonstrated that similar compounds effectively inhibited fibrinolysis more potently than traditional agents like EACA. |
| Study 3 | Explored the compound's use as a starting point for designing selective inhibitors for sphingosine kinases, indicating its versatility in drug design. |
Comparative Analysis with Similar Compounds
This compound can be compared with related compounds to understand its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate | Different stereochemistry | Varies significantly in activity due to spatial arrangement |
| Ethyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate | Ethyl ester group | Exhibits different pharmacokinetics and bioactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
